molecular formula C17H35IO8 B8239407 25-Iodo-2,5,8,11,14,17,20,23-octaoxapentacosane

25-Iodo-2,5,8,11,14,17,20,23-octaoxapentacosane

Cat. No.: B8239407
M. Wt: 494.4 g/mol
InChI Key: CWXRPFVSPCNWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

25-Iodo-2,5,8,11,14,17,20,23-octaoxapentacosane is an organic compound characterized by its unique structure, which includes an iodine atom and multiple ether linkages

Preparation Methods

The synthesis of 25-Iodo-2,5,8,11,14,17,20,23-octaoxapentacosane typically involves organic synthesis techniques. One common method includes the iodination of a precursor compound containing multiple ether linkages. The reaction conditions often require the presence of an iodine source, such as iodine monochloride, and a suitable solvent like dichloromethane . Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield .

Chemical Reactions Analysis

25-Iodo-2,5,8,11,14,17,20,23-octaoxapentacosane undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 25-Iodo-2,5,8,11,14,17,20,23-octaoxapentacosane is primarily based on its ability to interact with various molecular targets through its iodine atom and ether linkages. These interactions can influence biological pathways and chemical reactions, making it a valuable tool in research .

Comparison with Similar Compounds

Similar compounds to 25-Iodo-2,5,8,11,14,17,20,23-octaoxapentacosane include:

The uniqueness of this compound lies in its iodine atom, which imparts distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

1-[2-[2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35IO8/c1-19-4-5-21-8-9-23-12-13-25-16-17-26-15-14-24-11-10-22-7-6-20-3-2-18/h2-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXRPFVSPCNWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35IO8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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